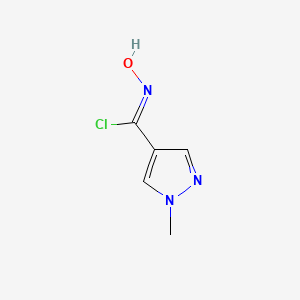

N-hydroxy-1-methyl-1H-pyrazole-4-carbonimidoyl chloride

Description

N-hydroxy-1-methyl-1H-pyrazole-4-carbonimidoyl chloride is a specialized organic building block used in the synthesis of complex molecules, particularly in pharmaceutical and materials science research. The compound features a pyrazole core substituted with a methyl group at the 1-position, a hydroxylamine-derived carbonimidoyl chloride moiety at the 4-position, and a reactive chloride group. This structure renders it highly versatile in coupling reactions, where it can act as an electrophilic intermediate for forming imidates, amidines, or heterocyclic derivatives .

CymitQuimica lists this compound as a key synthetic precursor, priced at €563.00 for 50 mg and €1,546.00 for 500 mg, reflecting its niche application in high-value research . Its reactivity is attributed to the electron-withdrawing carbonimidoyl chloride group, which facilitates nucleophilic substitution or condensation reactions.

Properties

IUPAC Name |

(4Z)-N-hydroxy-1-methylpyrazole-4-carboximidoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3O/c1-9-3-4(2-7-9)5(6)8-10/h2-3,10H,1H3/b8-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAOLPHCUMHDANC-YVMONPNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C(=NO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C=N1)/C(=N/O)/Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1282486-64-9 | |

| Record name | N-hydroxy-1-methyl-1H-pyrazole-4-carbonimidoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-hydroxy-1-methyl-1H-pyrazole-4-carbonimidoyl chloride typically involves the reaction of 1-methyl-1H-pyrazole-4-carboximidoyl chloride with hydroxylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is typically conducted at low temperatures to prevent decomposition .

Industrial Production Methods

it is likely that similar synthetic routes and reaction conditions are employed on a larger scale, with additional steps for purification and quality control to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-hydroxy-1-methyl-1H-pyrazole-4-carbonimidoyl chloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The chloride group can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia or ethanol. The reactions are typically carried out under mild conditions to prevent the decomposition of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-hydroxy-1-methyl-1H-pyrazole-4-carboxylic acid, while reduction may produce N-hydroxy-1-methyl-1H-pyrazole-4-carboxamide .

Scientific Research Applications

Scientific Research Applications

N-hydroxy-1-methyl-1H-pyrazole-4-carbonimidoyl chloride has a wide range of applications across different scientific domains:

Organic Synthesis

- Reagent for Pyrazole Derivatives: It serves as a crucial reagent in the synthesis of various pyrazole derivatives, which are important in medicinal chemistry for developing new pharmaceuticals .

- Building Block for Complex Molecules: Its structure allows it to be used as a building block in the synthesis of more complex heterocyclic compounds .

Medicinal Chemistry

- Antimicrobial Activity: Research indicates that derivatives synthesized from this compound exhibit significant antimicrobial properties, making them potential candidates for new antibiotics .

- Anticancer Agents: Several studies have shown that compounds derived from this pyrazole derivative can induce apoptosis in cancer cells, highlighting their potential as anticancer agents .

Agricultural Chemistry

- Fungicidal Activity: The compound has been explored for its fungicidal properties, providing a basis for developing new agrochemicals that can protect crops from fungal infections .

Several case studies illustrate the applications of this compound:

- Antimicrobial Study : A study published in a peer-reviewed journal demonstrated that pyrazole derivatives synthesized from this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as a new class of antibiotics .

- Anticancer Research : In vitro tests revealed that specific derivatives induced apoptosis in human cancer cell lines, suggesting the compound's utility in developing anticancer therapies .

- Agricultural Application : Research focused on developing fungicides based on this compound showed promising results against Fusarium species, which are notorious for causing crop diseases .

Mechanism of Action

The mechanism of action of N-hydroxy-1-methyl-1H-pyrazole-4-carbonimidoyl chloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

The following analysis compares N-hydroxy-1-methyl-1H-pyrazole-4-carbonimidoyl chloride with structurally related pyrazole derivatives, focusing on substituent effects, physicochemical properties, and applications.

Structural and Functional Group Comparisons

Key Observations :

- Reactivity : The target compound’s imidoyl chloride group enhances its electrophilicity compared to carboxamide derivatives (e.g., 3a, 5j), making it more reactive in nucleophilic acyl substitution. Carboxamides (e.g., 3a, 5j) are typically stable and require coupling agents like EDCI/HOBt for further functionalization .

- Biological Relevance : Sulfonamide derivatives (e.g., 5j) exhibit neuroprotective applications due to their sulfonyl groups, which enhance solubility and target binding . In contrast, the hydroxylamine group in the target compound may confer metal-chelating properties, useful in catalysis or sensor development.

Physicochemical Properties

- Chlorinated derivatives (e.g., 3b, 3e) exhibit higher melting points (171–174°C) due to increased molecular symmetry and halogen-driven crystal packing .

Spectroscopic Features :

- NMR : The target compound’s imidoyl chloride group would likely produce a deshielded carbon signal near 160–170 ppm (13C-NMR). In contrast, carboxamides (e.g., 3a) show carbonyl signals at ~165 ppm .

- IR : The hydroxylamine group in the target compound may display N–O stretching vibrations near 900–950 cm⁻¹, absent in sulfonamides (e.g., 5j: 3180 cm⁻¹ for N–H) .

Biological Activity

N-hydroxy-1-methyl-1H-pyrazole-4-carbonimidoyl chloride (CAS No. 1282486-64-9) is a chemical compound that has garnered attention for its potential biological activities, particularly in agricultural applications and as a pharmaceutical agent. This article explores its synthesis, biological properties, and relevant case studies.

- Molecular Formula : CHClNO

- Molecular Weight : 159.57 g/mol

- IUPAC Name : (Z)-N-hydroxy-1-methyl-1H-pyrazole-4-carbimidoyl chloride

- Synonyms : N-Hydroxy-1-methylpyrazole-4-carbimidoyl Chloride

Synthesis

The synthesis of this compound typically involves the reaction of 1-methyl-1H-pyrazole with appropriate carbonimidoyl chlorides under controlled conditions. This process yields the desired compound with high purity, suitable for further biological testing.

Antifungal Activity

Recent studies have highlighted the antifungal properties of pyrazole derivatives, including those related to this compound. For instance, compounds with similar structures have shown moderate to excellent activity against various phytopathogenic fungi, outperforming traditional fungicides like boscalid in some cases .

| Compound | Activity Against Fusarium moniliforme | Activity Against Rhizoctonia solani |

|---|---|---|

| 9m | Excellent | Excellent |

| Boscalid | Moderate | Moderate |

Inhibition of Parasitic Nematodes

A related class of compounds, specifically 1-methyl-1H-pyrazole derivatives, has been synthesized as inhibitors of the parasitic nematode Haemonchus contortus. These compounds demonstrated potent activity against the nematode while exhibiting minimal cytotoxicity to mammalian cells under standard in vitro conditions. However, acute toxicity was observed in rodent models, suggesting a need for careful evaluation in drug development .

Study 1: Antifungal Efficacy

In one study, a series of pyrazole derivatives were evaluated for their antifungal efficacy against seven species of phytopathogenic fungi. The results indicated that certain derivatives exhibited significantly higher antifungal activity compared to established fungicides. The structure-activity relationship (SAR) analysis revealed that specific substituents on the pyrazole ring enhanced bioactivity .

Study 2: Toxicity Assessment

Another investigation focused on the toxicity profile of 1-methyl-1H-pyrazole derivatives. While these compounds were effective against Haemonchus contortus, they also showed dose-dependent inhibition of mitochondrial respiration in rat hepatocytes, raising concerns about their safety profile in therapeutic applications. The study emphasized the importance of assessing mitochondrial toxicity early in the drug discovery process .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N-hydroxy-1-methyl-1H-pyrazole-4-carbonimidoyl chloride?

- Methodological Answer : The synthesis typically involves cyclocondensation or coupling reactions. For example, pyrazole derivatives are synthesized via cyclocondensation of ethyl acetoacetate with phenylhydrazine and N,N-dimethylformamide dimethyl acetal (DMF-DMA), followed by hydrolysis to yield carboxylic acid intermediates . Carboxamide derivatives can be formed using coupling reagents like EDCI/HOBt in DMF at room temperature, as demonstrated in multi-step protocols for structurally analogous pyrazole-carboxamide compounds .

Q. How is the structure of this compound confirmed post-synthesis?

- Methodological Answer : Structural confirmation relies on a combination of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to assign proton and carbon environments (e.g., δ 2.65 ppm for methyl groups in pyrazole rings) .

- Infrared (IR) Spectroscopy : Identification of functional groups (e.g., C=O stretches at ~1636 cm) .

- Mass Spectrometry (MS) : ESI-MS to confirm molecular ion peaks (e.g., [M+H] at m/z 403.1 for pyrazole-carboxamides) .

Q. What are common functionalization reactions for pyrazole-carbonimidoyl chloride derivatives?

- Methodological Answer :

- Amide Coupling : React with amines using EDCI/HOBt in DMF to form carboxamides .

- Mannich Reactions : Introduce aminoalkyl groups via reactions with formaldehyde and secondary amines, as shown in diaza-crown ether syntheses .

- Cyclization : Use POCl at 120°C to form oxadiazoles from hydrazide intermediates .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data during characterization?

- Methodological Answer :

- 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals and confirm connectivity .

- Computational Modeling : Compare experimental NMR/IR data with Density Functional Theory (DFT)-calculated spectra to validate assignments .

- Elemental Analysis : Cross-check %C/H/N values with theoretical calculations (e.g., Anal. Calcd for CHClNO: C, 62.61; Found: 62.82) .

Q. What strategies optimize reaction yields in derivative synthesis?

- Methodological Answer :

- Catalyst Screening : Test bases like triethylamine or DBU to enhance coupling efficiency .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

- Temperature Control : For cyclization steps, elevated temperatures (e.g., 120°C with POCl) are critical for ring closure .

Q. How can mechanistic studies elucidate the reactivity of the carbonimidoyl chloride group?

- Methodological Answer :

- Kinetic Studies : Monitor reaction rates under varying conditions (pH, nucleophile concentration) to identify rate-determining steps.

- Isotopic Labeling : Use O or N isotopes to track bond formation/cleavage in hydrolysis or substitution reactions .

- Computational Chemistry : Simulate transition states using software like Gaussian to predict regioselectivity in nucleophilic attacks .

Q. What experimental designs address instability of intermediates during synthesis?

- Methodological Answer :

- Low-Temperature Quenching : Rapid cooling after exothermic steps (e.g., POCl reactions) prevents decomposition .

- Inert Atmosphere : Use argon/nitrogen to protect air-sensitive intermediates (e.g., hydrazides) .

- Protective Groups : Temporarily block reactive sites (e.g., tert-butoxycarbonyl for amines) to stabilize intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.